molecular formula C13H19N3O B6449030 5-methyl-2-({octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine CAS No. 2549049-14-9

5-methyl-2-({octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine

Cat. No.: B6449030
CAS No.: 2549049-14-9
M. Wt: 233.31 g/mol
InChI Key: JSNOGOGGYSXNKE-UHFFFAOYSA-N
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Description

5-methyl-2-({octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This particular compound features a unique structure with an octahydrocyclopenta[c]pyrrol moiety attached to the pyrimidine ring via a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-({octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of appropriate intermediates under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process might include continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-({octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

5-methyl-2-({octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-2-({octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects such as reduced inflammation or neuroprotection. The compound’s structure allows it to bind to active sites on proteins, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-2-({octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine stands out due to its unique combination of the octahydrocyclopenta[c]pyrrol moiety and the methoxy linkage, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3a-[(5-methylpyrimidin-2-yl)oxymethyl]-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-10-5-15-12(16-6-10)17-9-13-4-2-3-11(13)7-14-8-13/h5-6,11,14H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNOGOGGYSXNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC23CCCC2CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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